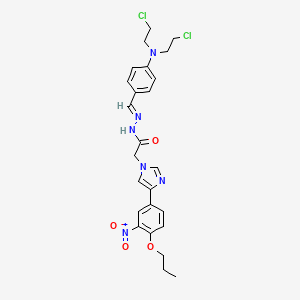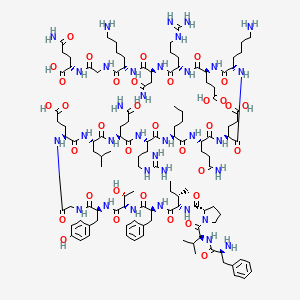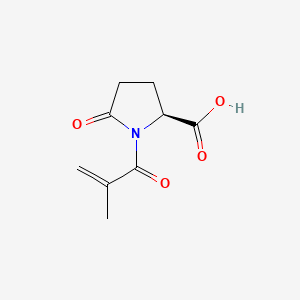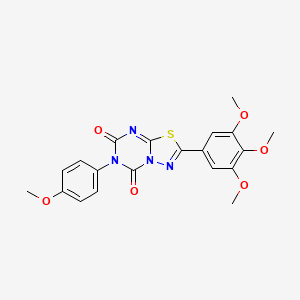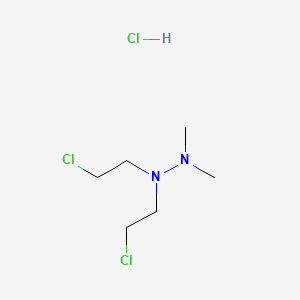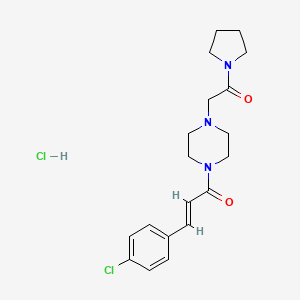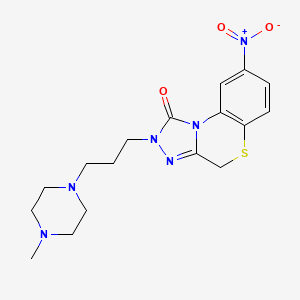
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and triazole precursors. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitro group to amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolobenzothiazines and related heterocyclic compounds. Examples include:
- 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one derivatives with different substituents.
- Other triazole-containing compounds with similar structural features.
Uniqueness
The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-2-(3-(4-methyl-1-piperazinyl)propyl)-8-nitro- lies in its specific structural features and the presence of the nitro group, which may contribute to its distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
110225-75-7 |
|---|---|
Formule moléculaire |
C17H22N6O3S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[3-(4-methylpiperazin-1-yl)propyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C17H22N6O3S/c1-19-7-9-20(10-8-19)5-2-6-21-17(24)22-14-11-13(23(25)26)3-4-15(14)27-12-16(22)18-21/h3-4,11H,2,5-10,12H2,1H3 |
Clé InChI |
YNLYYKBZHVMAQV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



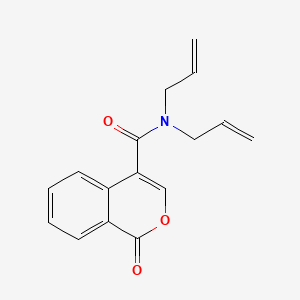
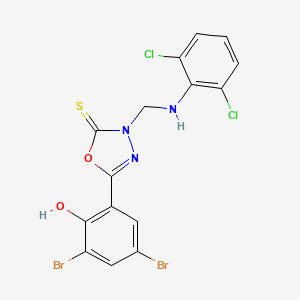
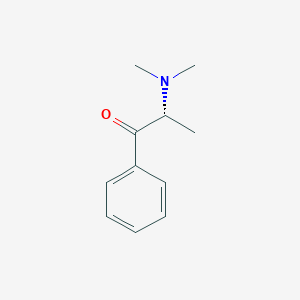
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
